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Compound of Interest

Compound Name:
4-Chloro-2-(1-piperidino)-5-

thiazolecarboxaldehyde

Cat. No.: B145112 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning biological activities of 4-

chloro-thiazole derivatives for researchers, scientists, and professionals in drug development.

The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved

drugs. The strategic addition of a chloro-substituent, particularly at the 4-position, has been

shown to modulate and enhance a range of therapeutic properties, including anticancer,

antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data,

details common experimental methodologies, and visualizes the underlying mechanisms of

action to facilitate further research and development in this promising area.

Anticancer Activity
Derivatives of 4-chloro-thiazole have demonstrated significant cytotoxic activity against a panel

of human cancer cell lines. The chloro-moiety often enhances the lipophilicity of the molecule,

potentially improving cell membrane permeability and interaction with intracellular targets. Key

mechanisms of action include the inhibition of crucial signaling pathways and disruption of

cellular machinery essential for tumor growth and proliferation.

Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 4-chloro-

thiazole derivatives against several cancer cell lines.
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Compound
ID/Reference

Derivative
Description

Cancer Cell Line IC₅₀ (µM)

Compound 4c[1]

2-[2-[4-Hydroxy-3-

(phenyl-hydrazinyl)-

benzylidene]hydraziny

l]-thiazol-4[5H]-one

MCF-7 (Breast) 2.57 ± 0.16

HepG2 (Liver) 7.26 ± 0.44

Compound 3b[2]

7-Chloro-3-phenyl-5-

(trifluoromethyl)[3]

[4]thiazolo[4,5-

d]pyrimidine-2(3H)-

thione

C32 (Melanoma) 24.4

Chlorine-derivative

11c[5]

Thiazolyl pyrazole

derivative
HepG-2 (Liver) Potent Activity

HCT-116 (Colorectal) Potent Activity

MCF-7 (Breast) Potent Activity

Compound 82f[6]

4-{2-[3-(4-

chlorophenyl)-5-(4-

(propan-2-

yl)phenyl)-4,5-dihydro-

1H-pyrazol-1-yl]-1,3-

thiazol-4-yl}phenol

Antioxidant Activity 63.11 µg/mL

Compound 3[7]

N-(4-Chlorophenyl)-2-

[(5-((4-

nitrophenyl)amino)-1,3

,4-thiadiazol-2-

yl)thio]acetamide

A549 (Lung) 21.00 ± 1.15 µg/mL

C6 (Glioma) 22.00 ± 3.00 µg/mL

Key Anticancer Mechanisms and Signaling Pathways
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Research indicates that 4-chloro-thiazole derivatives exert their anticancer effects through

multiple mechanisms. Notably, inhibition of Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2) and tubulin polymerization have been identified as critical pathways.

VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the process of

forming new blood vessels, which is crucial for tumor growth and metastasis.[3] By inhibiting

VEGFR-2, these compounds can cut off the tumor's blood supply. The binding of VEGF to

VEGFR-2 initiates a phosphorylation cascade that activates several downstream pathways,

including the PI3K/Akt pathway, which promotes cell survival and proliferation.[2][8]
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Fig. 1: Inhibition of the VEGFR-2 Signaling Pathway.

Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin, are essential

components of the cytoskeleton involved in cell division, motility, and intracellular transport.

Several thiazole derivatives have been shown to inhibit the polymerization of tubulin, arresting

the cell cycle in the G2/M phase and inducing apoptosis.[9] This mechanism is similar to that of

established anticancer drugs like colchicine.

Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel

antimicrobial agents. 4-Chloro-thiazole derivatives have shown promising activity against a

range of bacterial and fungal pathogens.
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Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-

chloro-thiazole derivatives against various microbial strains.

Compound
ID/Reference

Derivative
Description

Microbial Strain MIC (µg/mL)

Compound 11[9]
2,5-dichloro thienyl-

substituted thiazole
S. aureus 6.25 - 12.5

E. coli 6.25 - 12.5

K. pneumoniae 6.25 - 12.5

A. fumigatus 6.25 - 12.5

Compound 4[10]
Heteroaryl thiazole

derivative
E. coli 170

Compound 9[10]
Heteroaryl thiazole

derivative
B. cereus 170

S. Typhimurium 170

Compound 59[11]

Thiazole with p-

bromophenyl

substitution

C. albicans 3.9 - 62.5

Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been

investigated for their ability to modulate inflammatory responses, often by inhibiting key

enzymes in the inflammatory cascade.

Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit

cyclooxygenase (COX) enzymes or reduce inflammation in animal models.
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Compound ID/Reference Assay Type Result

Compound 3c[12]
Carrageenan-induced paw

edema (in vivo)

Most active compound at 50

mg/kg

Compounds 5d & 5e[3] COX/LOX Inhibition (in vitro) Potent anti-COX/LOX agents

Compounds 14 & 16[6] COX-2 Inhibition (in vitro) IC₅₀: 5.0 - 17.6 µM

Compound 14 & 17[6] Nitric Oxide (NO) Scavenging
IC₅₀: 0.238 x 10⁶ & 0.289 x 10⁶

µM

Mechanism of Anti-inflammatory Action: COX-2
Inhibition
The cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of

prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-

inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Certain thiazole

derivatives have been identified as selective COX-2 inhibitors, which can reduce inflammation

while potentially minimizing the gastrointestinal side effects associated with non-selective COX

inhibitors.[3]

Experimental Protocols
Standardized methodologies are crucial for the evaluation and comparison of the biological

activities of new chemical entities. Below are detailed protocols for key assays mentioned in

this guide.

In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.[13]

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate

for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the 4-chloro-thiazole derivatives in the

appropriate cell culture medium. Replace the existing medium with 100 µL of the medium

containing the test compounds. Include vehicle control (DMSO) and positive control wells.

Incubation: Incubate the plates for 48-72 hours.

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using

a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated

control cells.

Fig. 2: General workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced
Paw Edema)
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of

compounds.[6][14]

Procedure:

Animal Acclimatization: Use Wistar rats (160-200g), housed under standard laboratory

conditions with free access to food and water.

Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or a reference

drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before inducing

inflammation.

Inflammation Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-

plantar region of the right hind paw of each rat.[6]

Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before

carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
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Data Analysis: The degree of edema is calculated by the difference in paw volume before

and after the carrageenan injection. The percentage inhibition of edema by the test

compound is calculated relative to the control group.

In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Procedure:

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, and a

solution of human recombinant COX-2 enzyme.

Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, Heme, COX-2 enzyme,

and the test inhibitor (4-chloro-thiazole derivative) at various concentrations. Incubate for a

specified time (e.g., 10 minutes) at 37°C.[15]

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

Reaction Termination: After a precise incubation period (e.g., 2 minutes), stop the reaction by

adding a saturated stannous chloride solution.

Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by

monitoring the appearance of an oxidized product. For example, using N,N,N',N'-tetramethyl-

p-phenylenediamine (TMPD), the oxidized product can be measured at 590 nm.[16]

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the

test compound and determine the IC₅₀ value.

Conclusion and Future Directions
The 4-chloro-thiazole scaffold represents a privileged structure in medicinal chemistry with

demonstrated potential across multiple therapeutic areas. The data compiled in this guide

highlight the significant anticancer, antimicrobial, and anti-inflammatory activities of these

derivatives. The presence and position of the chloro-substituent play a crucial role in the

biological activity, underscoring the importance of continued structure-activity relationship

(SAR) studies. Future research should focus on optimizing the lead compounds to improve
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potency and selectivity, as well as conducting comprehensive preclinical evaluations to assess

their pharmacokinetic profiles and in vivo efficacy. The detailed protocols and mechanistic

insights provided herein serve as a valuable resource to guide these future drug discovery and

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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